1-(4-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
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Overview
Description
1-(4-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C14H14F3N3O2S and its molecular weight is 345.34. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds and Biological Significance
Heterocyclic Compounds Bearing Triazine Scaffold : Triazine derivatives, which share structural similarities with the mentioned compound due to the presence of nitrogen atoms and heterocyclic rings, have been shown to possess a wide spectrum of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, and antimalarial effects, highlighting the potential of heterocyclic compounds in medicinal chemistry and drug development (Tarawanti Verma, Manish Sinha, & N. Bansal, 2019).
Benzoxazinoids as Antimicrobial Scaffolds : Benzoxazinoids, another class of heterocyclic compounds, exhibit antimicrobial activities and serve as potential scaffolds for designing new antimicrobial compounds. Their effectiveness against pathogens suggests the versatility of heterocyclic compounds in addressing microbial resistance, which may extend to the therapeutic applications of the mentioned compound (Wouter J. C. de Bruijn, H. Gruppen, & J. Vincken, 2018).
Piperazine-based Drug Development : Piperazine, a core structure within the mentioned compound, is highlighted for its significant role in the development of drugs targeting central nervous system disorders, among other conditions. This underlines the importance of piperazine derivatives in pharmaceutical research and their broad therapeutic potential, which could apply to the specific compound (S. Caccia, 2007).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives are known to have varying pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Thiazole derivatives are known to have a range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Action Environment
It is known that environmental factors can influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiazole compound .
Cellular Effects
Thiazoles have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 1-(4-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone at different dosages in animal models have not been reported. Studies on related thiazole compounds suggest that they may exhibit threshold effects and could potentially have toxic or adverse effects at high doses .
Metabolic Pathways
Thiazoles can interact with various enzymes and cofactors and may influence metabolic flux or metabolite levels .
Properties
IUPAC Name |
1-[4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2S/c1-9(21)19-4-6-20(7-5-19)13-18-11-3-2-10(8-12(11)23-13)22-14(15,16)17/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZPTCZIMRWVHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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